molecular formula C11H15ClO2S B1345719 4-Pentylbenzene-1-sulfonyl chloride CAS No. 73948-18-2

4-Pentylbenzene-1-sulfonyl chloride

Cat. No. B1345719
CAS RN: 73948-18-2
M. Wt: 246.75 g/mol
InChI Key: XDWXZRVWJHEWMT-UHFFFAOYSA-N
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Description

4-Pentylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO2S and a molecular weight of 246.75 . It appears as a colorless to light yellow liquid .


Synthesis Analysis

The synthesis of sulfonyl chlorides, including 4-Pentylbenzene-1-sulfonyl chloride, can be achieved through various methods. One such method involves the use of a heterogeneous potassium poly (heptazine imide) photocatalyst to produce sulfonyl chlorides from arenediazonium salts under mild conditions (visible light irradiation, room temperature) with 50–95% yields . Another method involves the selective activation of high oxidation state sulfur centers connected to fluoride, enabling exchange reactions with incoming nucleophiles .


Molecular Structure Analysis

The molecular structure of 4-Pentylbenzene-1-sulfonyl chloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Sulfonyl chlorides, including 4-Pentylbenzene-1-sulfonyl chloride, are key intermediates in various chemical reactions. They can undergo bimolecular nucleophilic substitution, believed to be concerted, which is usually the dominant pathway . They also serve as key intermediates in the synthesis of sulfonyl fluorides, sulfonate esters, sulfones, and sulfinic acids .


Physical And Chemical Properties Analysis

4-Pentylbenzene-1-sulfonyl chloride has a density of 1.2±0.1 g/cm3, a boiling point of 325.7±21.0 °C at 760 mmHg, and a melting point of less than 30ºC . It has a flash point of 150.8±22.1 °C .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

4-Pentylbenzene-1-sulfonyl chloride is utilized in the synthesis of various organic compounds, demonstrating its versatility in chemical reactions. The compound serves as a precursor in the efficient synthesis of chalcone-4′-sulfonyl chlorides and fluorides, showcasing its utility in creating a library of sulfonyl-substituted chalcones through aldol-type condensation reactions (D. Semenok et al., 2018). This process highlights the compound's role in the development of molecules with potential applications in pharmaceuticals and materials science.

Role in Developing Therapeutic Agents

Further illustrating its applicability in drug development, 4-Pentylbenzene-1-sulfonyl chloride has been involved in the synthesis of novel therapeutic agents. A study on the synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives identified its role in creating compounds with good enzyme inhibitory activity, suggesting its significance in medicinal chemistry (G. Hussain et al., 2017).

Environmental and Material Applications

In the context of environmental science and material engineering, sulfonyl chlorides, including 4-Pentylbenzene-1-sulfonyl chloride, are key in synthesizing advanced materials. For instance, the development of polyarylates containing sulfone ether linkages showcases the compound's utility in creating polymers with enhanced properties, such as solubility and thermal stability (S. Hsiao & Jiun-Hsiang Chiou, 2001). This application is crucial for advancing materials with specific functionalities for industrial use.

Contribution to Carbonic Anhydrase Inhibitor Development

The compound's involvement in synthesizing inhibitors for carbonic anhydrase, a significant enzyme in physiological processes, underscores its potential in therapeutic development. Studies have demonstrated its role in creating biphenylsulfonamides with inhibitory action towards tumor-associated isozymes, highlighting its contribution to cancer research and potential treatments (S. Morsy et al., 2009).

Advanced Synthesis Techniques

Moreover, 4-Pentylbenzene-1-sulfonyl chloride is instrumental in advanced synthesis techniques, such as catalytic decarboxylative radical sulfonylation. This method, which involves the sulfonylation of aliphatic carboxylic acids, showcases the compound's role in innovative organic synthesis methodologies, contributing to the development of sulfones with applications in pharmaceuticals and agrochemicals (Jiayan He et al., 2020).

Mechanism of Action

Target of Action

The primary target of 4-Pentylbenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution of the benzene ring . This reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .

Pharmacokinetics

The compound’s physical properties such as its density, boiling point, and molecular weight can influence its pharmacokinetics.

Result of Action

The result of the action of 4-Pentylbenzene-1-sulfonyl chloride is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Action Environment

The action of 4-Pentylbenzene-1-sulfonyl chloride can be influenced by environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored in a cool, dry place in a tightly closed container . Additionally, the compound should be handled only in a chemical fume hood due to its potential to cause burns .

: Chemistry LibreTexts : Chemsrc

Safety and Hazards

4-Pentylbenzene-1-sulfonyl chloride is a hazardous substance. It causes burns and is moisture sensitive . It can cause eye burns, skin burns, and gastrointestinal tract burns . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing .

Future Directions

Recent research has focused on developing more sustainable methods for the synthesis of sulfonyl chlorides, including 4-Pentylbenzene-1-sulfonyl chloride. These methods include the use of photo- and electrochemical methods or the direct fixation of SO2 . The development of these new methods could lead to more environmentally friendly and efficient production of sulfonyl chlorides in the future .

properties

IUPAC Name

4-pentylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWXZRVWJHEWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224653
Record name 4-t-Amylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73948-18-2
Record name 4-t-Amylbenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073948182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-t-Amylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of potassium 4-n-pentylbenzene sulfonate (65 g, 0.243 m) and phosphoryl chloride (75 g, 0.492 m) was heated to approximately 170° C. with stirring until the reaction mixture became less viscous. Heating continued for approximately one hour. The hot reaction mixture was poured into cold water (1600 ml) and the reaction product was extracted with chloroform (2×600 ml). The extract was washed with water until it was neutralized and dried over anhydrous sodium sulfate. The solvent (chloroform) was evaporated and the extract was vacuum-distilled to give 4-n-pentylbenzenesulfonyl chloride (52 g, 87%, boiling point 132°-134° C./0.3 mm).
Name
potassium 4-n-pentylbenzene sulfonate
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
1600 mL
Type
solvent
Reaction Step Two

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